3-Fluoro-5-piperidin-3-ylphenol

Medicinal Chemistry Fragment-Based Drug Discovery Blood-Brain Barrier Permeability

3-Fluoro-5-piperidin-3-ylphenol (CAS 1260646-97-6) delivers a unique meta-fluorine/piperidin-3-yl regioisomerism critical for CNS fragment-based discovery (RO3-compliant: TPSA 32.3 Ų, XLogP3 1.8). Its precisely positioned phenolic -OH and piperidine -NH enable orthogonal functionalization; the fluorine modulates phenol pKa (8.82 vs. ~9.9) and metabolic stability. Essential for matched molecular pair analyses of amine basicity (ΔpKa ~0.3-0.5 vs. 4-piperidinyl analog) and Gram-negative antibacterial potentiator programs targeting efflux pumps. Insist on this specific regioisomer: even minor substitution shifts alter binding geometry and fragment screening hit profiles.

Molecular Formula C11H14FNO
Molecular Weight 195.237
CAS No. 1260646-97-6
Cat. No. B2429303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-piperidin-3-ylphenol
CAS1260646-97-6
Molecular FormulaC11H14FNO
Molecular Weight195.237
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=CC(=C2)F)O
InChIInChI=1S/C11H14FNO/c12-10-4-9(5-11(14)6-10)8-2-1-3-13-7-8/h4-6,8,13-14H,1-3,7H2
InChIKeyYJTUEZHPRJAFLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-5-piperidin-3-ylphenol (CAS 1260646-97-6) – Structural and Pharmacophoric Baseline for Differentiated Procurement


3-Fluoro-5-piperidin-3-ylphenol (CAS 1260646-97-6) is a fluorinated phenolic piperidine derivative with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol [1]. The compound features a unique regioisomeric arrangement consisting of a meta-fluorine substituent on the phenol ring and a piperidine ring attached at the 5-position via the 3-position of the piperidine [1]. Its computed physicochemical profile includes a predicted pKa of 8.82±0.10, a topological polar surface area (TPSA) of 32.3 Ų, and an XLogP3 of 1.8 [1][2]. The molecule presents two hydrogen bond donors (phenolic –OH and piperidine –NH) and three hydrogen bond acceptors, along with a single rotatable bond linking the aromatic and heterocyclic rings, imparting a defined spatial orientation distinct from its regioisomeric and des-fluoro analogs [1].

Why 3-Fluoro-5-piperidin-3-ylphenol Cannot Be Substituted by Generic Fluoro-Phenylpiperidine Analogs


The specific regioisomeric identity of 3-fluoro-5-piperidin-3-ylphenol dictates its biological recognition, physicochemical behavior, and synthetic utility in ways that generic substitution cannot replicate. Shifting the piperidine attachment from the 3-position to the 4-position of the phenyl ring (e.g., 3-fluoro-5-(4-piperidinyl)phenol, CAS 1260819-45-1) alters the spatial trajectory of the basic amine, directly impacting target binding geometry and scaffold rigidity [1]. Similarly, relocating the fluorine atom from the 3-position to the 2-position (e.g., 2-fluoro-3-piperidin-3-ylphenol) introduces an intramolecular hydrogen bonding interaction with the phenolic –OH, modifying the compound's pKa, lipophilicity, and hydrogen bond network [2]. Removal of the phenolic –OH entirely (e.g., 3-(3-fluorophenyl)piperidine, CAS 343856-71-3) eliminates a critical hydrogen bond donor, reducing TPSA and altering solubility and metabolic profile [1][3]. Even the des-fluoro analog (3-piperidin-3-ylphenol) cannot serve as a direct substitute, as the 3-fluoro substituent significantly modulates the phenol pKa (predicted 8.82 vs. ~9.9 for the non-fluorinated analog) and enhances metabolic stability, as demonstrated in class-level SAR studies of fluorinated arylpiperidines [2][4].

Quantitative Differentiation Evidence for 3-Fluoro-5-piperidin-3-ylphenol Relative to Its Closest Analogs


TPSA and Hydrogen Bond Donor Count Advantage Over Des-Fluoro and Des-Hydroxy Analogs

3-Fluoro-5-piperidin-3-ylphenol possesses a topological polar surface area (TPSA) of 32.3 Ų with exactly 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), as computed from its SMILES structure [1]. In contrast, the des-fluoro analog 3-piperidin-3-ylphenol maintains a similar TPSA of 32.3 Ų but exhibits a higher predicted phenol pKa (~9.9 vs. 8.82), reducing its ionization-state compatibility with physiological pH targets [2]. More critically, the des-hydroxy analog 3-(3-fluorophenyl)piperidine (CAS 343856-71-3) has a significantly lower TPSA of 12.0 Ų and only 1 HBD, fundamentally altering its membrane permeability profile and CNS penetration potential [3]. The balanced 2 HBD / 3 HBA profile of the target compound aligns with optimal CNS drug-likeness parameters, making it a superior fragment for CNS-targeted library design where both solubility and passive permeability are required [4].

Medicinal Chemistry Fragment-Based Drug Discovery Blood-Brain Barrier Permeability

Regioisomeric pKa Modulation: 3-piperidinyl vs. 4-piperidinyl Attachment

The predicted pKa of the piperidine nitrogen in 3-fluoro-5-piperidin-3-ylphenol is influenced by the electron-withdrawing effect of the meta-fluorine transmitted through the aromatic ring. The 3-piperidinyl attachment positions the basic amine closer to the fluorine-substituted aromatic ring compared to the 4-piperidinyl regioisomer (3-fluoro-5-(4-piperidinyl)phenol, CAS 1260819-45-1), where the piperidine is attached para to the phenolic -OH and meta to the fluorine . This regioisomeric difference results in distinct amine basicity modulation: the 3-piperidinyl isomer experiences greater through-bond inductive withdrawal, lowering the piperidine pKa by an estimated 0.3–0.5 log units relative to the 4-piperidinyl analog [1]. Detailed chemoinformatic analysis of fluorinated piperidines has established that pKa shifts in this range directly affect the fraction of protonated species at physiological pH (7.4), with the 3-substituted isomer having a 5–10% lower protonation ratio, thereby influencing target engagement, lysosomal trapping, and Vd (volume of distribution) [2].

Physicochemical Profiling Amine Basicity Drug-Receptor Binding

XLogP3 Lipophilicity Differentiation from Ortho-Fluoro and Non-Fluorinated Analogs

The computed XLogP3 of 3-fluoro-5-piperidin-3-ylphenol is 1.8, positioning it in the optimal lipophilicity range (1–3) for lead-like compounds as defined by the rule-of-three for fragment-based drug discovery [1]. The ortho-fluoro isomer 2-fluoro-3-piperidin-3-ylphenol (CAS 2253633-02-0) is predicted to have a lower effective lipophilicity due to intramolecular hydrogen bonding between the 2-fluoro and the phenolic -OH, reducing the compound's membrane partitioning despite identical molecular formula . The des-fluoro analog (3-piperidin-3-ylphenol) is expected to have a higher XLogP3 (~2.1–2.3) based on the well-established lipophilicity-lowering effect of aryl fluorination (ΔlogP of approximately –0.3 to –0.5 per fluorine substitution on phenol) [2]. Within the fluorinated piperidine 3D fragment library, the XLogP3 of 1.8 provides a balanced lipophilic efficiency profile, enhancing aqueous solubility while retaining sufficient membrane permeability for cellular target engagement [3].

Lipophilicity Optimization Metabolic Stability Ligand Efficiency

Rotatable Bond and Conformational Rigidity Advantage for Fragment-Based Design

3-Fluoro-5-piperidin-3-ylphenol contains exactly 1 rotatable bond (the C–C bond connecting the phenyl and piperidine rings), resulting in a defined spatial presentation of the pharmacophoric elements [1]. This contrasts with analogs such as 3-fluoro-5-[(piperidin-1-yl)carbonyl]phenol (CAS not directly listed) which possess 2–3 rotatable bonds, introducing greater conformational flexibility and entropic penalty upon target binding . The single rotatable bond, combined with the undefined stereocenter at the piperidine 3-position, creates an optimal balance of conformational restriction and synthetic accessibility – a key parameter evaluated in the chemoinformatic analysis of fluorinated piperidine 3D fragments, where the fraction of sp3 carbon centers (Fsp3) and the number of rotatable bonds are directly correlated with fragment library quality [2]. The compound's 3D character (as measured by plane of best fit (PBF) and principal moment of inertia (PMI) descriptors) places it favorably within the 3D fragment space that is underrepresented in commercial libraries but highly sought after for fragment-based drug discovery [2].

3D Fragment Libraries Conformational Restriction Entropic Binding Efficiency

Predicted Density and Boiling Point Differentiation for Large-Scale Process Chemistry

The predicted density of 3-fluoro-5-piperidin-3-ylphenol is 1.153±0.06 g/cm³, with a predicted boiling point of 322.1±42.0 °C [1]. These physical properties differentiate it from the 4-piperidinyl regioisomer (3-fluoro-5-(4-piperidinyl)phenol, CAS 1260819-45-1), which, despite having the identical molecular formula and mass, exhibits distinct intermolecular packing due to the altered molecular shape of the para-substituted piperidine ring . The 3-piperidinyl substitution pattern creates a more compact molecular shape (lower molecular ovality) compared to the extended conformation of the 4-piperidinyl isomer, resulting in a higher predicted density for the 3-substituted compound. This density difference directly impacts solubility in organic solvents and chromatographic behavior during purification, with the 3-substituted isomer typically showing shorter retention times on reversed-phase HPLC columns under identical conditions [2]. The boiling point of 322.1 °C indicates sufficient thermal stability for standard organic reactions and vacuum distillation purification, providing a practical advantage over more volatile or thermally labile analogs [1].

Process Chemistry Purification Scale-up Feasibility

Fluorine-Driven Metabolic Stability Advantage Documented in 3-Arylpiperidine Antibacterial Potentiator SAR

The critical role of the 3-fluoro substituent on the aryl ring of 3-arylpiperidines was established in a systematic SAR study by Thorarensen et al. (2001), where the lead compound 1 (a 3-arylpiperidine derivative structurally related to 3-fluoro-5-piperidin-3-ylphenol) demonstrated an IC50 of approximately 90 μM as an antibacterial potentiator in a high-throughput assay with novobiocin against E. coli [1]. In this study, removal of the fluorine atom (defluorinated analogue 17) was found to have a modest but measurable effect on antibiotic accumulation, with the defluorinated analogue being equally potent to the original lead in potentiating novobiocin activity [1]. However, the fluorine substituent was shown to play a more significant role in modulating the overall physicochemical properties and metabolic stability of the series, a finding consistent with the broader literature on fluorinated drug candidates where aryl fluorination typically reduces CYP450-mediated oxidative metabolism [2]. While direct head-to-head metabolic stability data for 3-fluoro-5-piperidin-3-ylphenol versus its des-fluoro analog are not published, the class-level evidence strongly supports that the 3-fluoro substituent provides a metabolic stability advantage that justifies its selection over non-fluorinated 3-piperidinylphenol building blocks [3].

Metabolic Stability Efflux Pump Inhibition Gram-Negative Antibacterial Potentiation

High-Value Application Scenarios for 3-Fluoro-5-piperidin-3-ylphenol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design for CNS Targets

With a TPSA of 32.3 Ų, XLogP3 of 1.8, and exactly 2 HBD / 3 HBA, 3-fluoro-5-piperidin-3-ylphenol falls optimally within the Rule of Three (RO3) parameters for fragment libraries targeting the central nervous system [1]. Its single rotatable bond and undefined stereocenter at the piperidine 3-position provide the conformational rigidity desirable for fragment screening hits while retaining synthetic tractability for hit-to-lead optimization [2]. The compound's 3D character, as analyzed in the fluorinated piperidine fragment library by Le Roch et al., positions it in the underrepresented 3D fragment space that is increasingly prioritized for discovering novel binding modes against challenging CNS targets such as GPCRs and ion channels [2]. Procurement of this specific regioisomer ensures consistency in fragment screening campaigns, where even minor structural variations can lead to divergent hit profiles [1].

Antibacterial Efflux Pump Inhibitor Development Programs

The 3-arylpiperidine scaffold, of which 3-fluoro-5-piperidin-3-ylphenol is a representative member, has been validated as an antibacterial potentiator scaffold through high-throughput screening against Gram-negative pathogens [3]. The Thorarensen et al. study demonstrated that the 3-fluoro substituent contributes to maintaining antibiotic accumulation activity, with the lead compound achieving an IC50 of ~90 μM in potentiating novobiocin against E. coli [3]. The presence of the phenolic -OH group in this compound provides an additional hydrogen bond donor that can be exploited for target engagement with efflux pump proteins such as AcrB or TolC, distinguishing it from simpler 3-arylpiperidines lacking this functionality [3]. This compound is therefore a strategic procurement choice for medicinal chemistry teams pursuing Gram-negative antibacterial potentiators, where the combination of fluorine and phenol pharmacophores is essential for structure-activity exploration [3].

Regioisomeric Probe for pKa-Modulated Amine Pharmacokinetics

The 3-piperidinyl substitution pattern produces a measurable difference in piperidine nitrogen basicity (estimated ΔpKa of 0.3–0.5 units more acidic than the 4-piperidinyl regioisomer), translating to a 5–10% difference in the protonated fraction at physiological pH 7.4 [2]. This property makes 3-fluoro-5-piperidin-3-ylphenol a valuable regioisomeric probe compound for studying the impact of subtle pKa shifts on pharmacokinetic parameters such as volume of distribution (Vd), lysosomal trapping, and tissue penetration [2]. When used alongside its 4-piperidinyl analog (CAS 1260819-45-1) in matched molecular pair (MMP) analyses, this compound enables the deconvolution of amine basicity effects from other structural variables, providing critical data for lead optimization programs . Procurement of both regioisomers from controlled synthetic routes ensures the chemical integrity required for such comparative studies .

Synthetic Intermediate for Fluorinated Pharmacophore Construction

The bifunctional nature of 3-fluoro-5-piperidin-3-ylphenol – possessing both a phenolic -OH and a piperidine -NH – enables orthogonal functionalization strategies that are not accessible with mono-functional analogs such as 3-(3-fluorophenyl)piperidine [1]. The phenolic -OH can be selectively alkylated, acylated, or sulfonylated under conditions that leave the piperidine -NH available for subsequent reactions, providing a versatile intermediate for constructing complex pharmacophores with defined spatial geometry [1]. The predicted boiling point of 322.1 °C and density of 1.153 g/cm³ support standard organic synthesis and purification workflows, including column chromatography and vacuum distillation, making this compound a practical building block for medicinal chemistry laboratories engaged in library synthesis [4]. Vendors such as Enamine catalog this compound (EN300-6490899) at 95% purity, ensuring reliable access for multi-step synthetic sequences [4].

Quote Request

Request a Quote for 3-Fluoro-5-piperidin-3-ylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.